2,6-Dimethoxy-3-sulfamoylbenzoic acid
Descripción general
Descripción
2,6-Dimethoxy-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H11NO6S . It has a molecular weight of 261.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO6S/c1-15-5-3-4-6 (17 (10,13)14)8 (16-2)7 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) (H2,10,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.25 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación
2,6-Dimethoxy-3-sulfamoylbenzoic acid has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as pharmaceuticals and dyes. It is also used as a catalyst in organic reactions. In addition, it can be used to study the structure and properties of proteins, lipids, and carbohydrates. It can also be used to study the effects of certain drugs on the body.
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dimethoxy-3-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides . Its activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .
Mode of Action
The compound interacts with its target through strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The sulfamoyl moiety of the compound has shown this strong interaction . The electron-withdrawing fluorine and chlorine enhance binding, whereas the electron-donating methoxy group diminishes binding .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of dNTPs . As cancer cells are dependent on ribonucleotide reductase (RNR) for the de novo dNTP biosynthesis, the compound’s action on RNR serves as an enticing target for anticancer therapies .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, in silico ADMET evaluations of similar compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0logS .
Result of Action
The result of the compound’s action is the potential inhibition of RNR, which could disrupt the formation of uridine diphosphate, a substrate for RNR . This disruption could lead to a downregulation of enzymes like uridine cytidine kinase (UCK) and uridine monophosphate kinase (UMPK), making the compound a preferable RNR binding substrate compared to the unphosphorylated nucleoside form .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound is a solid substance with good thermal stability , suggesting that it may be stable under a variety of environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethoxy-3-sulfamoylbenzoic acid has several advantages for laboratory experiments. It is relatively non-toxic, and can be used in a variety of experiments. It is also relatively inexpensive, and can be easily synthesized in large quantities. However, it has some limitations. It is not very stable, and can decompose over time. In addition, it can react with other compounds, which can affect the results of experiments.
Direcciones Futuras
There are several potential future directions for 2,6-Dimethoxy-3-sulfamoylbenzoic acid. It could be used to study the effects of drugs on the body, as well as the effects of certain diseases. It could also be used to study the structure and properties of proteins, lipids, and carbohydrates. In addition, it could be used to study the effects of environmental toxins on the body. Finally, it could be used in the development of new drugs and treatments.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound could interact with various transporters or binding proteins and could also have effects on its localization or accumulation .
Propiedades
IUPAC Name |
2,6-dimethoxy-3-sulfamoylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S/c1-15-5-3-4-6(17(10,13)14)8(16-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORYOSUAETTXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260761 | |
Record name | 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874841-12-0 | |
Record name | 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874841-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.